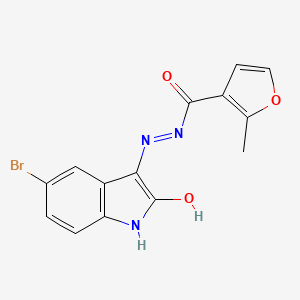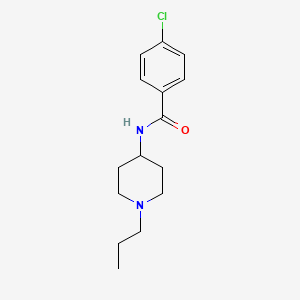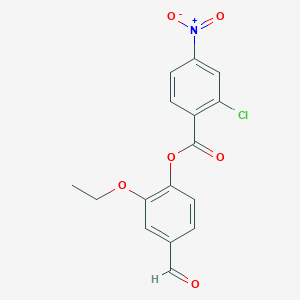
1-(5-chloro-2-methoxybenzoyl)-4-(2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related piperazine derivatives often involves nucleophilic substitution reactions of piperazine with various benzoyl chlorides or through condensation reactions involving carbamimide and specific acids. These methods provide a framework for synthesizing a wide range of piperazine derivatives, including those with chloro, methoxy, and pyridinyl substituents (Yarim et al., 2012).
Molecular Structure Analysis
Piperazine derivatives, including those similar to 1-(5-chloro-2-methoxybenzoyl)-4-(2-pyridinyl)piperazine, exhibit interesting molecular structures that can form one-dimensional, two-dimensional, or three-dimensional hydrogen-bonded assemblies depending on the specific substituents and conditions. This structural versatility plays a significant role in their chemical reactivity and interaction with biological targets (Chinthal et al., 2021).
Chemical Reactions and Properties
The chemical properties of piperazine derivatives are significantly influenced by their substituents. For example, the presence of a chloro or methoxy group can affect the compound's electronic properties and reactivity towards nucleophiles or electrophiles. The detailed mechanism of reactions and the influence of specific functional groups have been explored through various studies, indicating a complex interplay between structure and reactivity (Kumara et al., 2017).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in medicinal chemistry. Studies have shown that these properties can be finely tuned by altering the substituents on the piperazine ring, allowing for the optimization of drug-like properties for potential pharmaceutical applications (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of piperazine derivatives are influenced by their molecular structure. For instance, the electron-donating or withdrawing nature of the substituents can affect the compound's reactivity towards various chemical reactions. These properties are essential for designing compounds with desired biological activities (Romero et al., 1994).
Safety and Hazards
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-23-15-6-5-13(18)12-14(15)17(22)21-10-8-20(9-11-21)16-4-2-3-7-19-16/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABSANMQMALING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxy-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5887597.png)
![3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5887599.png)
![1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5887603.png)

![4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5887607.png)
![2-[(2,3-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5887626.png)

![4-(2-chlorobenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5887665.png)

![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3-methoxyphenyl)methanone](/img/structure/B5887680.png)

![4-(1-azepanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5887693.png)
![2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5887699.png)